molecular formula C15H12N2O2 B11713629 Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)-

Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)-

Cat. No.: B11713629
M. Wt: 252.27 g/mol
InChI Key: RNPJRZKGPUFXGO-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a naphthalene ring attached to a pyrazole ring through a methylene bridge

Preparation Methods

The synthesis of 1-[(naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the naphthalene moiety: The naphthalene ring can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene or pyrazole rings, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities but differ in their functional groups and reactivity.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid have similar pyrazole rings but different substituents, leading to variations in their chemical and biological properties.

Biological Activity

Pyrazole derivatives, particularly pyrazole-3-carboxylic acids, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- , summarizing key findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Synthesis

The compound Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- features a pyrazole ring substituted with a carboxylic acid group and a naphthylmethyl moiety. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications to enhance biological activity .

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole-3-carboxylic acid have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. One study reported that a derivative exhibited a COX-2 selectivity index of 9.31, indicating its potential as a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole-3-carboxylic acid derivatives has also been investigated. For example, certain derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 32 µg/mL against Bacillus cereus, suggesting strong antibacterial potential .

3. Anticancer Potential

Pyrazole compounds have been evaluated for their anticancer properties as well. A study highlighted that specific derivatives could induce apoptosis in cancer cell lines through the modulation of cell signaling pathways . The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influenced the anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups on the aromatic rings has been correlated with enhanced inhibitory effects against target enzymes such as COX-2 and various bacterial strains .

Compound IDStructureBiological ActivityMIC (µg/mL)
125a125aAnti-inflammatory60.56
125b125bAnti-inflammatory57.24
10!(link_to_structure)Antibacterial32

Case Study 1: Inhibition of COX Enzymes

In a controlled study involving rat models, several pyrazole derivatives were tested for their ability to reduce carrageenan-induced paw edema. The most potent compound exhibited an edema inhibition percentage of 71%, significantly outperforming traditional treatments like diclofenac sodium .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial effects of various pyrazole derivatives against clinical isolates. Compounds with specific substitutions on the pyrazole ring showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19)

InChI Key

RNPJRZKGPUFXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)C(=O)O

Origin of Product

United States

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